Ethyl 4-(N-(cyclohexylcarbamoyl)sulfamoyl)phenethylcarbamate Ethyl 4-(N-(cyclohexylcarbamoyl)sulfamoyl)phenethylcarbamate
Brand Name: Vulcanchem
CAS No.: 13554-93-3
VCID: VC0125250
InChI: InChI=1S/C18H27N3O5S/c1-2-26-18(23)19-13-12-14-8-10-16(11-9-14)27(24,25)21-17(22)20-15-6-4-3-5-7-15/h8-11,15H,2-7,12-13H2,1H3,(H,19,23)(H2,20,21,22)
SMILES: CCOC(=O)NCCC1=CC=C(C=C1)S(=O)(=O)NC(=O)NC2CCCCC2
Molecular Formula: C18H27N3O5S
Molecular Weight: 397.49

Ethyl 4-(N-(cyclohexylcarbamoyl)sulfamoyl)phenethylcarbamate

CAS No.: 13554-93-3

Cat. No.: VC0125250

Molecular Formula: C18H27N3O5S

Molecular Weight: 397.49

* For research use only. Not for human or veterinary use.

Ethyl 4-(N-(cyclohexylcarbamoyl)sulfamoyl)phenethylcarbamate - 13554-93-3

Specification

CAS No. 13554-93-3
Molecular Formula C18H27N3O5S
Molecular Weight 397.49
IUPAC Name ethyl N-[2-[4-(cyclohexylcarbamoylsulfamoyl)phenyl]ethyl]carbamate
Standard InChI InChI=1S/C18H27N3O5S/c1-2-26-18(23)19-13-12-14-8-10-16(11-9-14)27(24,25)21-17(22)20-15-6-4-3-5-7-15/h8-11,15H,2-7,12-13H2,1H3,(H,19,23)(H2,20,21,22)
Standard InChI Key OIJHHAAHXNZKKC-UHFFFAOYSA-N
SMILES CCOC(=O)NCCC1=CC=C(C=C1)S(=O)(=O)NC(=O)NC2CCCCC2

Introduction

Chemical Structure and Properties

Structural Features

Ethyl 4-(N-(cyclohexylcarbamoyl)sulfamoyl)phenethylcarbamate possesses a distinctive molecular architecture characterized by several key functional groups strategically positioned within its structure. At its core, the compound features a phenyl ring substituted at the para position with a sulfamoyl group that is further functionalized with a cyclohexylcarbamoyl moiety. This arrangement creates a complex sulfonamide structure that is characteristic of certain hypoglycemic agents. Additionally, the phenyl ring bears a phenethyl substituent that terminates in an ethyl carbamate group. The combination of aromatic, aliphatic, and multiple nitrogen-containing functional groups gives this molecule its unique chemical identity and reactivity profile. The strategic positioning of these groups contributes significantly to the compound's potential biological activity, particularly in contexts related to diabetes treatment.

Physical and Chemical Properties

The physical and chemical properties of Ethyl 4-(N-(cyclohexylcarbamoyl)sulfamoyl)phenethylcarbamate are summarized in the following table:

PropertyValue
IUPAC Nameethyl N-[2-[4-(cyclohexylcarbamoylsulfamoyl)phenyl]ethyl]carbamate
Molecular FormulaC18H27N3O5S
Molecular Weight397.5 g/mol
Physical StateSolid
CAS Number13554-93-3
InChI KeyOIJHHAAHXNZKKC-UHFFFAOYSA-N

The compound contains multiple hydrogen bond donors and acceptors due to its amide, sulfonamide, and carbamate functionalities, which influence its solubility characteristics in various solvents. Its relatively high molecular weight and the presence of both polar and non-polar regions within its structure contribute to its physicochemical behavior in different environments. The cyclohexyl group provides a degree of lipophilicity, while the multiple nitrogen-containing functional groups contribute to hydrogen bonding capabilities that are relevant for potential biological interactions.

Spectroscopic Identification

The structural identification of Ethyl 4-(N-(cyclohexylcarbamoyl)sulfamoyl)phenethylcarbamate can be accomplished through various spectroscopic techniques. The compound's canonical SMILES notation (CCOC(=O)NCCC1=CC=C(C=C1)S(=O)(=O)NC(=O)NC2CCCCC2) provides a standardized way to represent its structure in chemical databases and computational chemistry applications. In NMR spectroscopy, the compound would display characteristic signals for the aromatic protons, methylene groups of the phenethyl chain, and the cyclohexyl ring system. Infrared spectroscopy would reveal distinctive absorption bands for the carbamate C=O stretch (approximately 1700 cm-1), sulfonamide S=O stretches (approximately 1350 and 1150 cm-1), and various N-H stretching vibrations. Mass spectrometry would provide a molecular ion peak consistent with its calculated molecular weight, along with fragmentation patterns reflecting the cleavage of the various functional groups present in the molecule.

Synthesis and Preparation Methods

Synthetic Routes

The synthesis of Ethyl 4-(N-(cyclohexylcarbamoyl)sulfamoyl)phenethylcarbamate involves multiple chemical transformations that build upon a core phenethyl sulfonamide scaffold. One established synthetic route begins with tert-butyl 4-sulfamoylphenethylcarbamate, which undergoes reaction with cyclohexylisocyanate in the presence of potassium carbonate in acetone. This critical step establishes the cyclohexylcarbamoyl component of the structure. The reaction mixture is typically heated to 50-55°C and stirred for 2-6 hours to ensure complete formation of the desired intermediate. Following this step, the reaction mass is filtered and washed with appropriate solvents to isolate tert-butyl 4-(N-(cyclohexylcarbamoyl)sulfamoyl)phenethyl carbamate. This intermediate can then be subjected to additional transformations to install the ethyl carbamate functionality in place of the tert-butyl carbamate group.

The conversion from the tert-butyl to ethyl carbamate typically involves a deprotection step under acidic conditions, followed by reaction with ethyl chloroformate or a similar reagent. The deprotection can be achieved by treating the tert-butyl carbamate intermediate with hydrochloric acid in methanol at elevated temperatures (50-55°C). This removes the tert-butyl group and generates the free amine, which can then be reacted with an appropriate ethyl carbonylating agent to form the final ethyl carbamate product. The entire synthetic process must be carefully controlled to ensure high yield and purity of the final compound, with particular attention paid to reaction temperatures, stoichiometry, and purification procedures.

Chemical Reactivity

Stability Considerations

The stability of Ethyl 4-(N-(cyclohexylcarbamoyl)sulfamoyl)phenethylcarbamate is influenced by its multiple functional groups and their susceptibility to various degradation pathways. In aqueous environments, the compound may undergo hydrolysis of the carbamate and/or sulfonamide linkages, particularly under acidic or basic conditions. The rate of these hydrolytic processes typically depends on pH, temperature, and the presence of catalysts. Long-term storage stability can be compromised by exposure to moisture, extreme pH conditions, or elevated temperatures. To maintain the compound's integrity during storage, it is advisable to keep it in a cool, dry environment, protected from light and moisture. Stability studies would typically involve monitoring the compound over time using analytical techniques such as HPLC, NMR, or mass spectrometry to detect any degradation products that might form.

Oxidative degradation represents another potential stability concern, particularly for the sulfur-containing sulfonamide group, which can be oxidized to various sulfur oxidation states. The presence of strong oxidizing agents should therefore be avoided during handling and storage. Additionally, the compound's amide and carbamate functionalities might be susceptible to enzymatic degradation in biological systems, which could influence its pharmacokinetic profile if it were to be investigated for biological activity. Understanding these stability considerations is crucial for developing appropriate formulation strategies, establishing shelf-life parameters, and interpreting the results of biological assays conducted with this compound.

Biological Activity and Applications

Relationship to Antidiabetic Compounds

Ethyl 4-(N-(cyclohexylcarbamoyl)sulfamoyl)phenethylcarbamate bears structural similarities to sulfonylurea compounds, a class of medications widely used in the treatment of type 2 diabetes. The compound's sulfamoyl and cyclohexylcarbamoyl functionalities mirror key structural features found in drugs like glipizide, suggesting potential relevance to glucose homeostasis mechanisms. In patent literature, this compound is mentioned in the context of glipizide synthesis, indicating its potential role as a precursor or chemical relative to this established antidiabetic medication. Sulfonylureas typically function by binding to ATP-sensitive potassium channels in pancreatic beta cells, leading to membrane depolarization, calcium influx, and ultimately stimulation of insulin secretion. The structural features shared between this compound and known sulfonylureas suggest that it might interact with similar biological targets, although direct evidence of such activity would require specific pharmacological testing.

The relationship between this compound and glipizide is particularly noteworthy in the context of pharmaceutical development. In the synthesis of glipizide, 4-(2-aminoethyl)-N-(cyclohexylcarbamoyl)benzene sulfonamide serves as a key intermediate that can be reacted with methyl 5-methylpyrazine-2-carboxylate to form the final drug product. The structural similarity between this intermediate and Ethyl 4-(N-(cyclohexylcarbamoyl)sulfamoyl)phenethylcarbamate highlights the latter's potential relevance in medicinal chemistry focused on diabetes treatment. Structure-activity relationship studies involving this compound and its derivatives could provide valuable insights into the molecular determinants of sulfonylurea activity and potentially lead to the development of novel antidiabetic agents with improved efficacy or safety profiles.

Research Applications

In the realm of scientific research, Ethyl 4-(N-(cyclohexylcarbamoyl)sulfamoyl)phenethylcarbamate serves as a valuable model compound for studying the chemical reactivity and biological activity of complex sulfonamides and carbamates. Its well-defined structure, containing multiple functional groups, makes it useful for investigating reaction mechanisms, developing synthetic methodologies, and exploring structure-activity relationships. Researchers in medicinal chemistry might utilize this compound as a starting point for the design and synthesis of libraries of analogues with potentially enhanced biological properties. By systematically modifying different portions of the molecule—such as the cyclohexyl ring, the linkage between the sulfonamide and carbamate groups, or the nature of the carbamate itself—researchers can generate structure-activity data that informs drug design efforts.

The compound's relationship to glipizide also positions it as a potentially useful tool in diabetes research. It could serve as a chemical probe for investigating the binding sites of sulfonylureas on ATP-sensitive potassium channels or other relevant targets. Additionally, derivatives of this compound might be developed as molecular tools for studying glucose homeostasis mechanisms, insulin secretion pathways, or the pharmacology of antidiabetic agents. In the context of pharmaceutical development, understanding the synthesis, properties, and reactivity of this compound contributes to the broader knowledge base required for the efficient production of sulfonylurea medications and the development of next-generation antidiabetic agents.

Analytical Methods

Identification Techniques

The identification and characterization of Ethyl 4-(N-(cyclohexylcarbamoyl)sulfamoyl)phenethylcarbamate can be accomplished through a combination of analytical techniques. Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the compound's structure, with 1H NMR revealing the presence and environment of hydrogen atoms in the molecule, including those in the aromatic ring, cyclohexyl group, and various methylene chains. 13C NMR complements this by identifying the carbon framework and distinguishing between different types of carbon atoms, such as those in carbonyl groups, aromatic rings, and aliphatic chains. Two-dimensional NMR techniques such as COSY, HSQC, and HMBC can establish connectivity relationships within the molecule, confirming its structural assignment. Mass spectrometry provides molecular weight information and fragmentation patterns that can be diagnostic for specific structural features, particularly when using techniques such as electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI).

Infrared (IR) spectroscopy is particularly valuable for identifying the functional groups present in the compound, with characteristic absorption bands for carbamate, sulfonamide, and amide functionalities. X-ray crystallography, if suitable crystals can be obtained, provides definitive three-dimensional structural information, including bond lengths, angles, and conformational details. Chromatographic techniques such as high-performance liquid chromatography (HPLC) or thin-layer chromatography (TLC) are essential for assessing the compound's purity and can be coupled with various detection methods for quantitative analysis. The combination of these analytical approaches ensures confident identification and characterization of the compound, which is crucial for research applications, quality control in synthesis, and regulatory documentation.

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